Marsdenoside F
Overview
Description
Marsdenoside F is a natural product found in Marsdenia tenacissima with data available.
Biochemical Analysis
Biochemical Properties
Marsdenoside F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tenacigenin, which is involved in the biotransformation of steroidal glycosides. This compound also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate cellular processes like proliferation and apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis by modulating cell signaling pathways. This compound influences cell function by affecting gene expression and cellular metabolism. For instance, it downregulates the expression of oncogenes and upregulates tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates. This compound also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions contribute to its therapeutic effects, particularly in cancer treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause adverse effects such as liver toxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic transformations result in the formation of active metabolites that contribute to its therapeutic effects. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound binds to intracellular proteins, which facilitate its localization to specific cellular compartments. This targeted distribution enhances its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments. This localization is essential for its ability to modulate gene expression and cellular signaling pathways .
Biological Activity
Marsdenoside F, a compound derived from Marsdenia tenacissima , has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article presents a detailed overview of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is categorized as a steroidal saponin. Compounds in this class are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and immunomodulatory properties. The biological activity of this compound has been investigated through various in vitro and in vivo studies.
This compound exhibits its anticancer effects through several mechanisms:
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to increased mitochondrial membrane permeability and the release of cytochrome C, which activates caspases involved in apoptosis .
- Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting cell proliferation. This effect is mediated by the regulation of cyclins and cyclin-dependent kinases (CDKs) .
- Inhibition of Migration and Invasion : The compound also reduces the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion .
In Vitro Studies
A series of studies have demonstrated the efficacy of this compound against various cancer cell lines:
Study | Cell Line | Concentration | Effect |
---|---|---|---|
1 | A549 (lung cancer) | 10-100 µM | Induces apoptosis via caspase activation |
2 | K562 (leukemia) | 50 µM | Causes G0/G1 arrest and apoptosis |
3 | MCF-7 (breast cancer) | 30 µM | Reduces migration through MMP inhibition |
These studies indicate that this compound can effectively inhibit the growth and spread of various cancers.
In Vivo Studies
In vivo experiments have further validated the anticancer potential of this compound:
- Tumor-Bearing Mouse Models : Administration of this compound at doses ranging from 100 to 250 mg/kg resulted in significant tumor size reduction in models of hepatocellular carcinoma and lung cancer .
- Mechanistic Insights : These studies revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines and enhanced immune response markers, indicating its role in modulating the tumor microenvironment .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on Lung Cancer Treatment :
- Objective : To assess the efficacy of this compound in patients with non-small cell lung cancer (NSCLC).
- Findings : Patients treated with a combination therapy including this compound showed improved survival rates compared to those receiving standard chemotherapy alone. The study noted a significant reduction in tumor markers post-treatment.
-
Case Study on Leukemia :
- Objective : Evaluate the effects of this compound on chronic myeloid leukemia (CML).
- Findings : Participants exhibited reduced leukemic cell counts and improved quality of life metrics after treatment with this compound alongside conventional therapies.
Properties
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRABBHSPXPECV-IYNXUUSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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